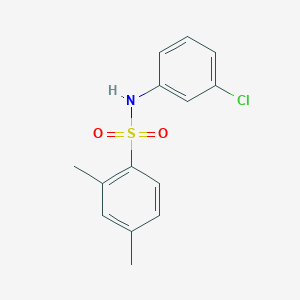

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide, also known as Cloransulam-methyl, is a sulfonamide herbicide that is widely used in agriculture to control broadleaf weeds in crops such as soybeans, wheat, and corn. Cloransulam-methyl belongs to the sulfonylurea herbicide family, which is known for its high efficacy, low application rates, and selective activity on target weeds.

Wirkmechanismus

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl acts by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. ALS inhibition leads to the accumulation of toxic metabolites and the eventual death of the plant. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has a high affinity for the ALS enzyme, which makes it highly effective at low application rates.

Biochemical and Physiological Effects:

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has been shown to have minimal impact on non-target organisms such as mammals, birds, and fish. However, it can be toxic to some aquatic invertebrates and amphibians. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl is rapidly metabolized in plants, which reduces its persistence in the environment. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has a low potential for leaching and runoff, which makes it a suitable herbicide for use in areas with high rainfall.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has several advantages for use in lab experiments. It is highly effective at low application rates, which reduces the amount of herbicide required for experiments. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has a high level of selectivity, which allows for the study of specific weed species without affecting non-target plants. However, N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl can be expensive, which may limit its use in some experiments.

Zukünftige Richtungen

Several areas of research are currently being explored with regards to N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl. One area of interest is the development of new formulations and application methods that can improve the efficacy and reduce the environmental impact of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl. Another area of research is the study of the molecular mechanisms of ALS inhibition by N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl, which can lead to the development of new herbicides with improved selectivity and efficacy. Additionally, the impact of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl on soil microorganisms and the soil ecosystem is an area of active research.

Synthesemethoden

The synthesis of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl involves the reaction of 3-chloroaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl in its pure form. The chemical structure of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl is shown below:

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has been extensively studied for its herbicidal activity and its impact on the environment. Several studies have investigated the efficacy of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl in controlling various weeds in different crops. For example, a study conducted by Zhang et al. (2019) showed that N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl was highly effective in controlling broadleaf weeds in soybean fields. Another study by Koger et al. (2018) demonstrated the efficacy of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl in controlling Palmer amaranth, a weed species that has become resistant to several herbicides.

Eigenschaften

Molekularformel |

C14H14ClNO2S |

|---|---|

Molekulargewicht |

295.8 g/mol |

IUPAC-Name |

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-6-7-14(11(2)8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |

InChI-Schlüssel |

SXNKOIYZOLSHOY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281474.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281484.png)

![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)

![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281491.png)

![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B281498.png)

![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)

![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)

![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)

![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)